Cas no 1177349-38-0 (1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride)

1-(1H-1,2,4-トリアゾール-1-イル)プロパン-2-アミン塩酸塩は、有機合成化学において重要な中間体として利用される化合物です。その分子構造は1,2,4-トリアゾール環とアミノプロパン骨格を有し、塩酸塩として高い安定性を示します。特に医薬品開発分野で有用なビルディングブロックとして機能し、生理活性化合物の合成に応用可能です。高い純度と結晶性を特徴とし、各種有機溶媒への溶解性に優れています。また、トリアゾール環の特性により、金属イオンとのキレート形成能も有しています。実験室規模から工業的生産まで幅広く対応可能な合成経路が確立されており、再現性の高い反応性が確認されています。

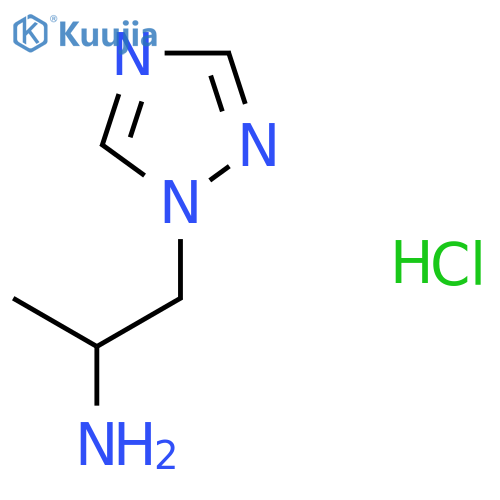

1177349-38-0 structure

商品名:1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride

CAS番号:1177349-38-0

MF:C5H11ClN4

メガワット:162.62063908577

CID:5230913

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride

- 1-(1H-1,2,4-triazol-1-yl)propan-2-aminehydrochloride

- 1H-1,2,4-Triazole-1-ethanamine, α-methyl-, hydrochloride (1:1)

-

- インチ: 1S/C5H10N4.ClH/c1-5(6)2-9-4-7-3-8-9;/h3-5H,2,6H2,1H3;1H

- InChIKey: VMSJGHNBDLOHAV-UHFFFAOYSA-N

- ほほえんだ: Cl.N1(C=NC=N1)CC(C)N

計算された属性

- せいみつぶんしりょう: 162.067

- どういたいしつりょう: 162.067

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 85

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.7

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-35917-0.05g |

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride |

1177349-38-0 | 0.05g |

$43.0 | 2023-02-13 | ||

| Enamine | EN300-35917-5.0g |

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride |

1177349-38-0 | 5.0g |

$420.0 | 2023-02-13 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074437-5g |

1-(1H-1,2,4-Triazol-1-yl)propan-2-amine hydrochloride |

1177349-38-0 | 95% | 5g |

¥7644.0 | 2023-04-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074437-1g |

1-(1H-1,2,4-Triazol-1-yl)propan-2-amine hydrochloride |

1177349-38-0 | 95% | 1g |

¥2639.0 | 2023-04-05 | |

| Enamine | EN300-35917-0.25g |

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride |

1177349-38-0 | 0.25g |

$90.0 | 2023-02-13 | ||

| Enamine | EN300-35917-10.0g |

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride |

1177349-38-0 | 10.0g |

$660.0 | 2023-02-13 | ||

| Enamine | EN300-35917-0.5g |

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride |

1177349-38-0 | 0.5g |

$143.0 | 2023-02-13 | ||

| Enamine | EN300-35917-0.1g |

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride |

1177349-38-0 | 0.1g |

$63.0 | 2023-02-13 | ||

| Enamine | EN300-35917-2.5g |

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride |

1177349-38-0 | 2.5g |

$272.0 | 2023-02-13 | ||

| Enamine | EN300-35917-1.0g |

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride |

1177349-38-0 | 1.0g |

$183.0 | 2023-02-13 |

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

1177349-38-0 (1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量